molecular formula C29H34N4O B2960011 N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922035-16-3

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2960011
CAS No.: 922035-16-3
M. Wt: 454.618
InChI Key: QLOYWLFAMMKUML-UHFFFAOYSA-N
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Description

Its structure suggests a carboxamide derivative with a biphenyl core, substituted with a methylindolinyl group and a methylpiperazine moiety.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O/c1-31-16-18-33(19-17-31)28(25-12-13-27-26(20-25)14-15-32(27)2)21-30-29(34)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-13,20,28H,14-19,21H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOYWLFAMMKUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the indole and piperazine moieties, suggest a range of biological activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C21H31N5O
  • Molecular Weight : 385.5 g/mol

The structure includes a biphenyl backbone with functional groups that enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in signaling pathways. The indole and piperazine rings are known to influence pharmacological properties, potentially acting as inhibitors or modulators of key biological processes.

Biological Activity Profile

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Indole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antiviral Properties :
    • Some derivatives have demonstrated inhibitory effects against viruses such as influenza A. For example, a related compound showed an IC50 value of 7.53 μmol/L against influenza A virus with a selectivity index of 17.1 against CoxB3 virus .
  • Neuroprotective Effects :
    • The piperazine moiety is associated with neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Dual Inhibition :
    A study synthesized derivatives targeting VEGFR2 and C-Met kinases, highlighting the potential of indole-based compounds in cancer therapy .
  • Influenza A Inhibition :
    Research showed that certain indole derivatives possess antiviral properties, indicating that modifications to the indole structure can enhance efficacy against viral infections .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals distinct biological profiles:

Compound NameKey FeaturesBiological Activity
4-ethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamideMorpholine ringPotential anticancer properties
5-fluoro-N-[4-chlorophenyl]-N'-methylindoleLacks piperazineStudied for anticancer effects
N-[2-(1H-indol-3-yl)ethyl]-3-(1,3-dioxobutyl)piperidin-2-onePiperidinone ringDiverse pharmacological activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Target/Activity Evidence Source
Target Compound Biphenyl 1-methylindolin-5-yl, 4-methylpiperazine Hypothetical kinase/CNS modulator N/A
BP 27384 (Catalog) Thiazole Chlorophenyl, hydroxyethyl-piperazine Kinase inhibition (e.g., JAK/STAT pathways) Product catalog
Example 51 (Patent) Pyrrolidine Hydroxy, methylthiazole Protease inhibition (e.g., viral proteases) Patent
Compound 4 (Synthetic study) 1,3-Benzodioxole Imidazole, chlorophenyl Antifungal/antimicrobial activity Research paper

Key Findings :

  • Piperazine Derivatives: The methylpiperazine group in the target compound is analogous to the hydroxyethyl-piperazine in BP 27383. Piperazine derivatives are known for enhancing blood-brain barrier penetration and modulating receptor affinity .
  • Aromatic Systems : The biphenyl core in the target compound may confer improved lipophilicity compared to the thiazole or pyrrolidine cores in BP 27384 and Example 51, respectively. This could influence bioavailability and target binding .
  • Biological Activity : Compounds with indoline or benzodioxole motifs (e.g., Compound 4) often exhibit antimicrobial or anticancer properties, but the target compound’s methylindolinyl group may shift activity toward CNS disorders .

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